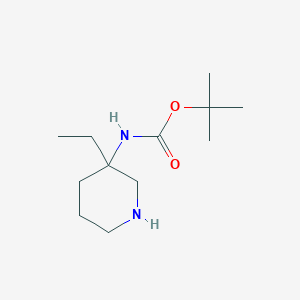![molecular formula C19H20N2O4 B2887834 3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-phenylethyl)urea CAS No. 2320539-19-1](/img/structure/B2887834.png)
3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-phenylethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-phenylethyl)urea is a complex organic compound featuring a bifuran moiety, a hydroxyethyl group, and a phenylethyl urea structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-phenylethyl)urea typically involves multiple steps, starting with the preparation of the bifuran moiety. One common method involves the nickel-electrocatalyzed synthesis of bifuran-based monomers from methyl bromo-furancarboxylates . The bifuran intermediate is then reacted with appropriate reagents to introduce the hydroxyethyl and phenylethyl urea groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yields and purity, possibly through optimized reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-phenylethyl)urea can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The hydroxyethyl and phenylethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bifuran-based carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-phenylethyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-phenylethyl)urea involves its interaction with specific molecular targets. The bifuran moiety may interact with enzymes or receptors, modulating their activity. The hydroxyethyl and phenylethyl groups can enhance the compound’s binding affinity and specificity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bifuran-5,5’-dicarboxylic acid dimethyl ester: Another bifuran-based compound with different functional groups.
Poly (butylene furanoate): A polymer derived from furan-based monomers.
Uniqueness
3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-phenylethyl)urea is unique due to its combination of bifuran, hydroxyethyl, and phenylethyl urea moieties. This structure provides distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
IUPAC Name |
1-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-15(16-8-9-18(25-16)17-7-4-12-24-17)13-21-19(23)20-11-10-14-5-2-1-3-6-14/h1-9,12,15,22H,10-11,13H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORXNIHCFWGOHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
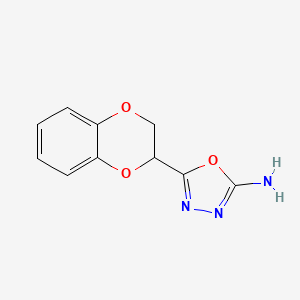

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2887755.png)
![2-((4-fluorophenyl)thio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2887757.png)
![N-[(2,2,3,3-tetramethylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2887759.png)
![Tricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-13-one](/img/structure/B2887761.png)
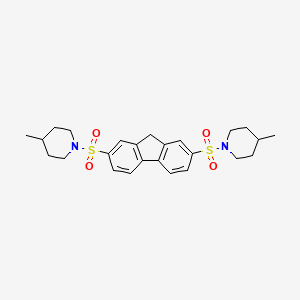
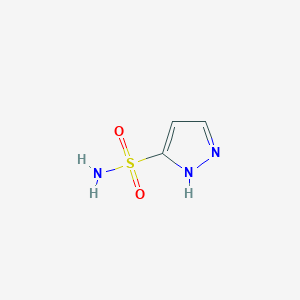
![N-[2-(3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-2,4-dichlorobenzamide](/img/structure/B2887765.png)
![ethyl 2-(2-((4-methyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2887766.png)
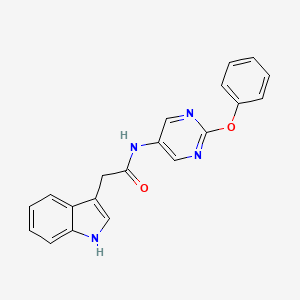
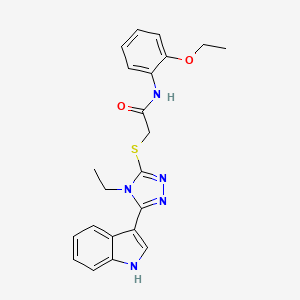
![ethyl 9-[2-(1H-indol-3-yl)ethyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate](/img/structure/B2887772.png)
